benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate

Peptide Chemistry Amino Acid Derivative Synthesis Process Scalability

Benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS 1464137-23-2; molecular formula C26H22N2O4; MW 426.46) is a chiral, non-proteinogenic amino acid derivative belonging to the Fmoc-protected β-cyano-L-alanine ester class. The compound features three orthogonal functional domains: an Fmoc-protected α-amino group (base-labile), a β-cyano substituent (synthetic handle and electrophilic warhead), and a C-terminal benzyl ester (hydrogenolysis/TFA-labile).

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
Cat. No. B13657358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H22N2O4/c27-15-14-24(25(29)31-16-18-8-2-1-3-9-18)28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14,16-17H2,(H,28,30)
InChIKeyUPUHOZJQHUIMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS 1464137-23-2): Chiral Fmoc-Protected β-Cyanoalanine Benzyl Ester for Orthogonal Peptide Synthesis


Benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS 1464137-23-2; molecular formula C26H22N2O4; MW 426.46) is a chiral, non-proteinogenic amino acid derivative belonging to the Fmoc-protected β-cyano-L-alanine ester class . The compound features three orthogonal functional domains: an Fmoc-protected α-amino group (base-labile), a β-cyano substituent (synthetic handle and electrophilic warhead), and a C-terminal benzyl ester (hydrogenolysis/TFA-labile) . It is employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation, enabling site-specific introduction of the cyanoalanine residue into peptide backbones for structure–activity relationship (SAR) studies, bioconjugation, and protease inhibitor design [1].

Why Fmoc-β-Cyano-L-Alanine Benzyl Ester Cannot Be Replaced by Free Acid, Cbz, or Boc Analogs in Orthogonal Synthetic Strategies


Substituting benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate with its closest in-class analogs introduces distinct functional liabilities. The free acid form (Fmoc-β-cyano-L-alanine, CAS 127273-06-7) lacks C-terminal protection, precluding selective fragment condensation and requiring additional activation steps that risk epimerization at the α-carbon . The N-Cbz analog (Cbz-β-cyano-L-alanine benzyl ester) is incompatible with Fmoc-SPPS protocols because the Cbz group requires hydrogenolysis for removal—conditions that also cleave the benzyl ester—thereby destroying the orthogonal protection scheme . Using Fmoc-Asn-OH as an in situ precursor introduces an uncontrolled dehydration side reaction that generates up to 22% β-cyanoalanine as an undesired byproduct, compromising both yield and purity of the target peptide [1]. The N-Boc analog (Boc-β-cyano-L-alanine benzyl ester) requires repetitive TFA treatment for N-deprotection, a condition incompatible with acid-sensitive peptide modifications and orthogonal to Fmoc-based workflows [2]. These fundamental incompatibilities mean that the Fmoc/benzyl ester combination provides a uniquely orthogonal protection scheme that no single in-class alternative can replicate.

Quantitative Differentiation Evidence for Benzyl (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate Versus Closest Analogs


Synthetic Efficiency: One-Pot Preparation of N-Fmoc-β-Cyano-L-Alanine Benzyl Ester in 90% Isolated Yield at Gram Scale

In a direct one-pot protocol, N-Fmoc-β-cyano-L-alanine benzyl ester (5b, the target compound) was synthesized from N-Fmoc-L-asparagin (1c) and benzyl alcohol using EDC·HCl (3.0 equiv)/DMAP (0.20 equiv) in CH2Cl2 at room temperature for 12 h, achieving 90% isolated yield . Under identical conditions, the N-Cbz analog (5a) gave 95% yield and the N-Boc analog (4a) reached up to 98% yield (Table 1, entry 6) . The N-Fmoc version's yield is comparable to other protecting group variants, confirming that the Fmoc group does not impair the dehydration–esterification efficiency. Critically, the protocol is scalable: gram-scale synthesis of the N-Boc analog (4a) from 11.6 g (0.10 mol) of starting material proceeded to isolate 27.4 g (0.09 mol, 90% yield) . The method avoids toxic reagents (cyanuric chloride, phenylphosphonic dichloride, Burgess reagent) used in prior art and employs only EDC·HCl as the dehydrating agent .

Peptide Chemistry Amino Acid Derivative Synthesis Process Scalability

Controlled Incorporation: Pre-Formed Fmoc-β-Cyanoalanine Benzyl Ester Eliminates the 22% Unwanted Dehydration Side Product Observed with Fmoc-Asn-OH

When Fmoc-Asn-OH (side-chain unprotected asparagine) is activated with DCC-HOBt during Fmoc-SPPS, the side-chain amide undergoes dehydration to form a β-cyanoalanine residue as an undesired side product in 22% abundance, irreversibly terminating chain elongation and complicating purification [1]. This side reaction was documented during the solid-phase synthesis of the HIV gp41 601–617 peptide fragment [1]. In contrast, employing the pre-formed benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate building block allows researchers to install the cyanoalanine residue deliberately at a defined position with 100% stoichiometric intent, completely bypassing the uncontrolled dehydration pathway . The use of side-chain protected asparagine derivatives (Fmoc-Asn(Mbh)-OH, Fmoc-Asn(Tmob)-OH) can suppress the dehydration side reaction but introduces steric hindrance that slows coupling kinetics relative to standard Fmoc-amino acids [2].

Solid-Phase Peptide Synthesis Side Reaction Mitigation Asparagine Dehydration

Pharmaceutical Relevance: The 3-Cyanopropanoate Pharmacophore Delivers Sub-Nanomolar Caspase 1 Inhibition with >500-Fold Selectivity Over Other Caspases

The Fmoc-protected (S)-2-amino-3-cyanopropanoic acid (free acid, CAS 127273-06-7)—the direct deprotected derivative of the target benzyl ester—was employed as a key building block in the synthesis of potent and selective caspase 1 inhibitors [1]. The nitrile-containing cyanopropanoate moiety acts as a covalent electrophilic warhead targeting the active-site cysteine residue of caspase 1 [1]. The optimized inhibitor NCGC00183434 (4) bearing this pharmacophore achieved an IC50 of 0.023–0.316 nM against caspase 1, representing an approximately 36,000-fold improvement over the reference inhibitor VRT-043198 (2b, IC50 = 11.5 nM), and displayed >10,000-fold selectivity over caspase 6 (IC50 > 10,000 nM) [1]. The ethyl ester prodrug 3 (IC50 = 144.7 nM) and tetrazole analog 16 (IC50 = 20.4 nM) retained potent inhibitory activity [1]. The benzyl ester form (target compound) serves as a selectively deprotectable precursor: hydrogenolysis yields the free acid for direct incorporation, while the benzyl ester can also be used directly in solution-phase fragment couplings where C-terminal protection is required .

Caspase Inhibition Covalent Inhibitor Design Inflammation Therapeutics

Orthogonal Protection Architecture: Fmoc/Benzyl Ester Pair Enables Sequential Deprotection Strategies Unavailable with Free Acid or Singly Protected Analogs

The target compound benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate uniquely combines two orthogonal protecting groups: the base-labile Fmoc group (cleaved with 20% piperidine in DMF) and the benzyl ester (stable to piperidine, cleaved by H2/Pd or strong acid) . This is in contrast to the free acid form (Fmoc-β-cyano-L-alanine, CAS 127273-06-7, C19H16N2O4, MW 336.34, purity ≥95% HPLC) which bears a free carboxyl group requiring in situ activation for coupling . The Fmoc/benzyl ester pair enables sequential deprotection strategies: Fmoc removal exposes the α-amine for chain extension while the benzyl ester remains intact; subsequent hydrogenolysis liberates the C-terminus for fragment condensation or cyclization . The N-Cbz analog (Cbz-β-cyano-L-alanine benzyl ester) cannot provide this orthogonality because Cbz removal (hydrogenolysis) simultaneously cleaves the benzyl ester . The N-Boc analog requires TFA for deprotection, which also partially cleaves benzyl esters under prolonged exposure [1]. The target compound thus occupies a unique position as the only variant compatible with Fmoc-SPPS workflows while retaining a selectively removable C-terminal protecting group.

Orthogonal Protection Fragment Condensation Solution-Phase Peptide Synthesis

Stereochemical Integrity: (2S) Configuration Maintained During Synthesis and Compatible with Racemization-Suppressing Fmoc-Urethane Protection

The EDC·HCl/DMAP-mediated one-pot conversion of N-Fmoc-L-asparagin to the target benzyl ester proceeds with retention of the (2S) configuration at the α-carbon, as the reaction conditions do not involve strong base or high temperature that would promote epimerization . The Fmoc group itself belongs to the urethane class of N-protecting groups that are known to suppress racemization during amino acid activation and coupling, in contrast to N-acyl protecting groups [1]. Fmoc-protected amino acids, when coupled using modern SPPS protocols, typically exhibit epimerization levels below 0.5% at the C-terminal residue [2]. While no published direct enantiomeric excess (ee) measurement was found specific to this compound, the parent free acid (CAS 127273-06-7) is commercially supplied as a single enantiomer with ≥95% purity by HPLC, and vendors of the benzyl ester (CAS 1464137-23-2) provide batch-specific QC including NMR and HPLC to confirm identity and purity at 97.00% . This contrasts with N-acyl-protected cyanoalanine derivatives or those generated via uncontrolled dehydration of asparagine, where racemization risk is substantially higher [3].

Chiral Purity Racemization Control Enantiomeric Integrity

Optimal Procurement and Application Scenarios for Benzyl (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate


Fragment Condensation in Solution-Phase Peptide Synthesis Requiring Orthogonal C-Terminal Protection

The benzyl ester group of the target compound remains intact during Fmoc removal with 20% piperidine/DMF, enabling N-terminal deprotection and chain extension while preserving the C-terminal protecting group for subsequent fragment condensation. This orthogonal protection scheme is essential for convergent peptide synthesis strategies where C-terminal activation and coupling are performed after the full N-terminal sequence is assembled . The 90% synthetic yield and gram-scale accessibility documented by Wang et al. (2016) support procurement for multi-gram fragment synthesis campaigns .

Covalent Cysteine Protease Inhibitor Development Using the β-Cyanoalanine Nitrile Warhead

The cyano group at the β-position of the alanine scaffold serves as a covalent electrophilic warhead targeting active-site cysteine residues in proteases. The Fmoc-protected (S)-2-amino-3-cyanopropanoic acid (free acid of the target compound) has been validated in the synthesis of caspase 1 inhibitors achieving IC50 values as low as 0.023 nM with >10,000-fold selectivity over off-target caspases [1]. The benzyl ester form allows late-stage C-terminal deprotection and functionalization to generate diverse inhibitor analogs. Procurement of this building block directly supports medicinal chemistry programs targeting caspase 1, cathepsins, and other cysteine proteases implicated in inflammatory, neurodegenerative, and oncological diseases [1].

Site-Specific Incorporation of Cyanoalanine into Peptide Backbones Without Asparagine Dehydration Side Products

When Fmoc-Asn-OH is coupled using DCC-HOBt during Fmoc-SPPS, a 22% side product of β-cyanoalanine is generated via uncontrolled dehydration of the side-chain amide, contaminating the crude peptide and reducing yield [2]. By using the pre-formed target compound as a building block, researchers deliberately install the β-cyanoalanine residue at a defined position with 100% stoichiometric intent, eliminating this impurity. This is particularly critical for GMP peptide API production and SAR studies where peptide purity and batch consistency are paramount [2].

Bioconjugation and Post-Synthetic Modification via the Cyano Group as a Click Chemistry Handle

The β-cyano substituent can serve as a precursor for further chemical transformations: reduction to the aminomethyl analog, hydrolysis to the carboxamide or carboxylic acid, or participation in tetrazole formation via [3+2] cycloaddition with azides. The tetrazole analog (compound 16, IC50 = 20.4 nM against caspase 1) demonstrated that the cyano group is a versatile synthetic handle for generating bioactive peptidomimetics [1]. The orthogonal Fmoc/benzyl ester protection ensures that the cyano group can be selectively modified without interference from protecting group manipulations .

Quote Request

Request a Quote for benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.